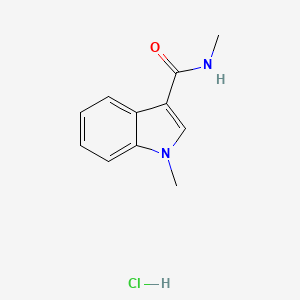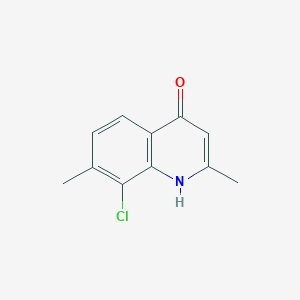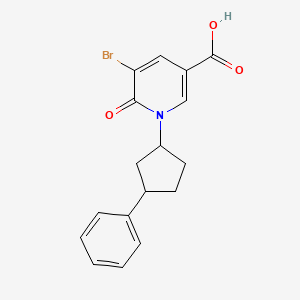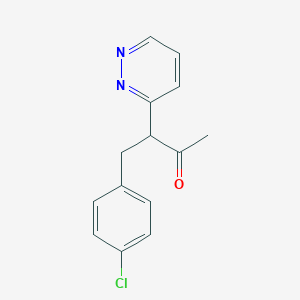![molecular formula C16H22NO+ B13881434 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-9-methyl-9-azoniabicyclo[331]nonan-3-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one typically involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with benzyl and methyl groups under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in different industrial processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl
Uniqueness
9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methyl groups on the azoniabicyclo[3.3.1]nonane framework sets it apart from similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H22NO+ |
|---|---|
Molecular Weight |
244.35 g/mol |
IUPAC Name |
9-benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C16H22NO/c1-17(12-13-6-3-2-4-7-13)14-8-5-9-15(17)11-16(18)10-14/h2-4,6-7,14-15H,5,8-12H2,1H3/q+1 |
InChI Key |
FVQBYLCSOLSFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCCC1CC(=O)C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)


![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)


![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
